molecular formula C19H22N2O B5879557 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,3-dimethylphenyl)acetamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B5879557
M. Wt: 294.4 g/mol
InChI Key: AWVZCTNVRBKWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It features a dihydroisoquinoline moiety linked to an acetamide group, which is further substituted with a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.

    Reduction: The isoquinoline is then reduced to 3,4-dihydroisoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Acetamide Formation: The 3,4-dihydroisoquinoline is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide intermediate.

    Substitution with Dimethylphenyl Group: Finally, the acetamide intermediate is reacted with 2,3-dimethylaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of fully saturated isoquinoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Fully saturated isoquinoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating the role of isoquinoline derivatives in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the acetamide group could modulate enzyme activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide: Lacks the dimethyl substitution on the phenyl ring.

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethylphenyl)acetamide: Has a different substitution pattern on the phenyl ring.

Uniqueness

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,3-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the 2,3-dimethylphenyl group may enhance its

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-6-5-9-18(15(14)2)20-19(22)13-21-11-10-16-7-3-4-8-17(16)12-21/h3-9H,10-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVZCTNVRBKWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.